molecular formula C7H13NO3 B3280494 3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)- CAS No. 716362-70-8

3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-

Cat. No.: B3280494
CAS No.: 716362-70-8
M. Wt: 159.18 g/mol
InChI Key: MHUFHLAYWGDGHK-RITPCOANSA-N
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Description

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor in the presence of a chiral catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4R)-
  • 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3S,4S)-

Uniqueness

The unique stereochemistry of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- distinguishes it from its isomers. This specific configuration can result in different chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

(3R,4S)-4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665413
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-70-8
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 2
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 3
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 4
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 5
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 6
Reactant of Route 6
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-

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